Acetaldoxime

Beschreibung

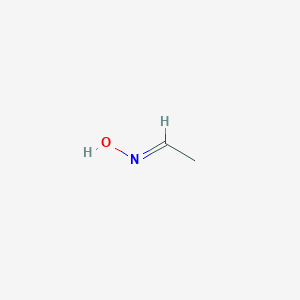

Structure

3D Structure

Eigenschaften

CAS-Nummer |

107-29-9 |

|---|---|

Molekularformel |

C2H5NO |

Molekulargewicht |

59.07 g/mol |

IUPAC-Name |

(NZ)-N-ethylidenehydroxylamine |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |

InChI-Schlüssel |

FZENGILVLUJGJX-IHWYPQMZSA-N |

SMILES |

CC=NO |

Isomerische SMILES |

C/C=N\O |

Kanonische SMILES |

CC=NO |

Siedepunkt |

115 °C |

Color/Form |

Needles Two crystalline modifications, alpha-form and beta-form |

Dichte |

0.9656 at 20 °C/4 °C |

Flammpunkt |

Flash point < 22 °C |

melting_point |

45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |

Andere CAS-Nummern |

107-29-9 |

Physikalische Beschreibung |

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |

Piktogramme |

Flammable; Irritant |

Löslichkeit |

Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |

Synonyme |

acetaldehyde oxime acetaldoxime aldoxime |

Dampfdruck |

7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |

Herkunft des Produkts |

United States |

Isomeric and Conformational Investigations of Acetaldoxime

E/Z Isomerism and Stereochemical Dynamics

The presence of a carbon-nitrogen double bond in acetaldoxime restricts rotation, leading to the existence of two geometric isomers: E (anti) and Z (syn). allen.ininflibnet.ac.inwikipedia.org In the E-isomer, the hydroxyl group (-OH) and the methyl group (-CH₃) are on opposite sides of the C=N bond, while in the Z-isomer, they are on the same side. inflibnet.ac.in

Numerous computational studies have been conducted to determine the relative stabilities of the E and Z isomers of acetaldoxime and the energy barriers for their interconversion. Ab initio and density functional theory (DFT) calculations have consistently shown that the energy difference between the two isomers is small. For instance, calculations at the MP2/6-311++G** and DFT(B3LYP)/6-311++G** levels predict only a minor energy difference between the two forms. researchgate.net

The interconversion between the E and Z isomers is predicted to have a very high energy barrier, making spontaneous isomerization in the gas phase at room temperature unlikely. sci-hub.se Theoretical calculations at the MP2/6-311++G** level of theory estimate the activation energy for E/Z isomerization to be approximately 62 kcal/mol. sci-hub.se This high barrier is attributed to the need to break the C=N double bond during the process, which can occur through either rotation around the C=N bond or an in-plane "inversion" of the NOH group. sci-hub.se

Table 1: Theoretical Data on Acetaldoxime Isomers

| Isomer | Theoretical Method | Relative Energy (kJ mol⁻¹) | Methyl Rotation Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| E | DFT(B3LYP)/6-311++G** | 0.00 | 7.61 | |

| Z | DFT(B3LYP)/6-311++G** | 1.13 | 0.54 | |

| E | MP2/6-311++G** | 0.00 | 7.53 |

Experimental investigations have successfully characterized both the E and Z isomers of acetaldoxime. Advanced spectroscopic techniques, such as microwave spectroscopy, Fourier-transform infrared (FTIR) spectroscopy in matrix isolation, and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in their identification and structural analysis. sci-hub.seallen.in

Microwave spectroscopy studies have provided precise rotational constants and dipole moments for both isomers, confirming their distinct geometries. sci-hub.se These studies also estimated the barrier to methyl group rotation, which was found to be significantly different for the two isomers.

Matrix isolation FTIR spectroscopy has been particularly valuable for studying the individual isomers. researchgate.netrsc.org By trapping acetaldoxime molecules in an inert gas matrix at low temperatures, it is possible to isolate and obtain the vibrational spectra of both the E and Z forms. researchgate.net The assignment of the observed spectral bands is aided by comparison with theoretically calculated spectra.

Theoretical Predictions of Isomeric Stability and Interconversion Barriers

Conformational Analysis and Intramolecular Interactions

Beyond E/Z isomerism, acetaldoxime also exhibits conformational flexibility, primarily due to the rotation of the methyl (-CH₃) and hydroxyl (-OH) groups. The central C=N double bond enforces a planar structure for the O, N, C, and the alpha-carbon atoms.

Theoretical studies have shown that for the E-isomer, the most stable conformation is where one of the methyl hydrogens is cis to the C=N double bond. The barrier to methyl group rotation in the E-isomer is calculated to be around 7.5-7.6 kJ mol⁻¹, which is in good agreement with experimental values. mst.edu In contrast, the rotation of the methyl group in the Z-isomer is nearly free, with a much lower calculated barrier of approximately 0.5-2.0 kJ mol⁻¹. mst.edu This difference in rotational barriers is a key distinguishing feature between the two isomers and has been correlated with their vibrational spectra.

The potential energy surface of acetaldoxime reveals different stable conformers based on the orientation of these groups. researchgate.net Intramolecular interactions, such as those between the methyl group and the hydroxyl group, play a role in determining the preferred conformations.

Influence of Sample Preparation and Matrix Environments on Isomeric Ratios

The observed ratio of E to Z isomers of acetaldoxime can be significantly influenced by the experimental conditions, particularly the method of sample preparation and the surrounding environment. researchgate.netresearchgate.net

In the gas phase, an estimated population of about 40% for the E-isomer has been reported. sci-hub.se In the neat liquid, this value is around 37%. sci-hub.se

Studies using matrix isolation techniques have demonstrated that the E/Z ratio in the argon matrix is highly dependent on the preparation of the solid sample before deposition. researchgate.net It is possible to prepare matrices with a high predominance of the Z form, a dominance of the E form, or with nearly equal amounts of both. researchgate.net For example, a solid sample of acetaldoxime was found to exist exclusively in the Z form. researchgate.net Interestingly, the syn-anti conversion in solid acetaldoxime has been observed at temperatures below 273 K, despite the high-energy barrier predicted for the isolated monomer. researchgate.net This suggests that intermolecular interactions in the condensed phase can facilitate the isomerization process. researchgate.net

The ability to control the isomeric ratio through sample preparation has been crucial for separating the infrared spectra of the individual isomers and for their detailed spectroscopic characterization. researchgate.net

Advanced Synthetic Methodologies and Process Innovations for Acetaldoxime

Catalytic Ammoximation Routes: Mechanistic and Kinetic Studies

The direct synthesis of acetaldoxime via catalytic ammoximation represents a significant leap forward from traditional methods, which were often plagued by low atom economy and the generation of substantial waste streams. mdpi.com Central to these modern approaches is the use of specialized catalysts that facilitate the reaction of acetaldehyde (B116499) with ammonia (B1221849) and an oxidant, typically hydrogen peroxide.

Titanium Silicalite (TS-1) Catalysis in Hydrogen Peroxide Systems

Titanium Silicalite-1 (TS-1), a microporous zeolite with a unique MFI structure, has emerged as a highly effective catalyst for various selective oxidation reactions, including the ammoximation of ketones and aldehydes. acsmaterial.com In the synthesis of acetaldoxime, the TS-1/H₂O₂ system offers a green and efficient pathway, with water as the primary byproduct, achieving up to 100% carbon atom utilization. mdpi.comniir.org

Mechanistic investigations, utilizing techniques such as in-situ infrared spectroscopy, have been crucial in elucidating the reaction pathway. Studies have confirmed that the reaction primarily proceeds via the "hydroxylamine route." mdpi.comresearchgate.net In this mechanism, ammonia is first oxidized to hydroxylamine (B1172632) on the titanium active sites within the TS-1 framework in the presence of hydrogen peroxide. mdpi.comresearchgate.net This intermediate, hydroxylamine, then reacts with acetaldehyde in a non-catalytic step to form acetaldoxime. mdpi.com This understanding is supported by experiments where the reaction was carried out in two steps, confirming that hydroxylamine is a key intermediate. mdpi.com

Kinetic studies have focused on optimizing reaction parameters to maximize yield and selectivity. Factors such as temperature, reactant concentrations, catalyst loading, and the method of reactant addition have been systematically investigated. rsc.org For instance, titanium mordenite (B1173385) (Ti-MOR) has shown superior performance compared to TS-1 and Ti-MWW, achieving an aldehyde conversion of 99% and an oxime selectivity of 97% under optimized conditions. rsc.org The advantage of Ti-MOR is attributed to its lower ability to oxidize the aldehyde to acetic acid, a common side reaction. rsc.org

Table 1: Comparative Performance of Titanosilicate Catalysts in Acetaldehyde Ammoximation

| Catalyst | Acetaldehyde Conversion (%) | Acetaldoxime Selectivity (%) | Key Findings |

| Ti-MOR | 99 | 97 | Superior performance due to lower oxidation of aldehyde to acetic acid. rsc.org |

| TS-1 | 89.5 | 82.7 | Performance is highly dependent on reaction conditions like temperature and reactant ratios. researchgate.net |

| Ti-MWW | Not specified | Not specified | Mentioned for comparison with Ti-MOR and TS-1. rsc.org |

| Ni-TS-1 | Not specified | Not specified | Nickel modification can enhance catalytic activity by altering the electronic environment of the Ti active site. dntb.gov.ua |

Exploration of Alternative Catalytic Systems for Oxime Formation

While TS-1 has been a cornerstone, research continues into alternative and modified catalytic systems to further enhance efficiency and address the limitations of existing catalysts. Modifications of TS-1, such as the incorporation of other transition metals like nickel (Ni-TS-1), have been explored to improve catalytic activity and selectivity. dntb.gov.ua These modifications can alter the electronic environment of the titanium active sites, optimizing the adsorption and activation of hydrogen peroxide and reducing surface acidity. dntb.gov.ua

Beyond titanosilicates, other heterogeneous catalysts are being investigated. For example, copper oxide nanoparticles supported on porous carbon materials (CuO/PCM) have been successfully used for the synthesis of N-arylamides from aldoximes and aryl halides, demonstrating the versatility of oxime chemistry and the potential for novel catalyst development. acs.org Furthermore, electrocatalytic methods are emerging as a promising frontier. The co-reduction of CO₂ and nitrate (B79036) on copper-based cathodes can produce acetaldoxime as a key intermediate in the synthesis of ethylamine (B1201723), showcasing a novel pathway that integrates carbon and nitrogen fixation. researchgate.netnih.gov

Green Chemistry Principles in Acetaldoxime Synthesis

The principles of green chemistry are increasingly influencing the design of chemical processes, and acetaldoxime synthesis is no exception. eurekaselect.comresolvemass.ca The focus is on developing sustainable pathways that minimize waste, reduce energy consumption, and utilize renewable resources. resolvemass.ca

Development of Sustainable Synthesis Pathways

The shift from traditional methods, such as the reaction of hydroxylamine sulfate (B86663) or hydrochloride with acetaldehyde, to catalytic ammoximation is a prime example of green chemistry in action. mdpi.com The older routes generated significant amounts of inorganic salts as byproducts, leading to environmental pollution. mdpi.com In contrast, the TS-1 catalyzed process uses hydrogen peroxide as a clean oxidant, with water being the only theoretical byproduct. mdpi.comgoogle.com This approach aligns with the green chemistry principles of atom economy and waste prevention. acs.org

Further innovations include the exploration of bio-based feedstocks and biocatalytic routes. 360iresearch.com Although still in early stages for acetaldoxime, the engineering of microbial pathways for the synthesis of related compounds, like indole-3-acetic acid (IAA) via an indole-3-acetaldoxime (IAOx) intermediate, highlights the potential of biotechnology in producing valuable chemicals from renewable resources. acs.orgoup.compnas.org Electrocatalytic synthesis from CO₂ and nitrates also represents a highly sustainable pathway, converting waste streams into a valuable chemical intermediate. nih.gov

Process Intensification Techniques and Waste Minimization

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.comosf.io In the context of acetaldoxime synthesis, this involves the use of advanced reactor designs and continuous manufacturing technologies. 360iresearch.com Techniques like reactive distillation, where reaction and separation occur in a single unit, can overcome equilibrium limitations and reduce energy consumption. researchgate.net

Challenges and Innovations in Industrial-Scale Production Methodologies

Translating laboratory-scale successes to industrial production presents a unique set of challenges. patsnap.com Issues such as catalyst stability and deactivation, efficient product separation and purification, and the management of heat generated during the exothermic reaction need to be addressed for large-scale manufacturing. google.compatsnap.com

The cost and availability of raw materials, particularly the price fluctuations of acetaldehyde, can also impact the economic viability of the process. marketresearchintellect.com Furthermore, stringent environmental regulations necessitate robust waste management strategies and continuous process optimization to minimize environmental impact. giiresearch.com

Innovations to address these challenges are multifaceted. The development of more robust and recyclable catalysts is a key area of research. acs.org For example, creating catalysts with improved stability can reduce the frequency of catalyst replacement, lowering operational costs and waste. Process control and automation are also critical for maintaining optimal reaction conditions and ensuring consistent product quality on an industrial scale.

Strategic collaborations between academic research institutions and industry players are fostering the development of novel synthesis routes and process technologies. 360iresearch.commarketresearchintellect.com The increasing demand for acetaldoxime in sectors like agrochemicals and pharmaceuticals is a strong driver for these innovations, pushing the industry towards more sustainable and economically viable production methods. marketresearchintellect.comgiiresearch.com

Mechanistic Insights into Acetaldoxime Involved Reactions

Redox Chemistry and Reduction Mechanisms

Acetaldoxime (CH3CHNOH) participates in significant redox reactions, particularly in the reduction of actinides, a process crucial for nuclear fuel reprocessing. researchgate.nettandfonline.com Theoretical studies have been instrumental in elucidating the intricate electron and proton transfer pathways that govern these reactions.

Reduction of Actinides (e.g., Pu(IV), Np(VI)) by Acetaldoxime

Acetaldoxime has been identified as a salt-free organic reductant capable of reducing Plutonium(IV) and Neptunium(VI) ions. researchgate.nettandfonline.com This property is vital in the PUREX (Plutonium Uranium Reduction Extraction) process, which is used to separate plutonium from spent nuclear fuel by adjusting its oxidation state from +IV to +III. researchgate.netacs.orgnih.govacs.org

Plutonium (Pu(IV)) Reduction:

Theoretical investigations into the reduction of Pu(IV) by acetaldoxime reveal a multi-step mechanism. researchgate.netacs.orgnih.gov One acetaldoxime molecule can reduce two Pu(IV) ions. researchgate.netacs.orgnih.gov The process involves:

First Pu(IV) reduction: This step occurs via a hydrogen atom transfer. researchgate.netacs.orgnih.gov

Second Pu(IV) reduction: This is the rate-determining step and proceeds through a hydroxyl ligand transfer. researchgate.netacs.orgnih.gov

The kinetics of the Pu(IV) reduction by acetaldoxime are complex, with the reaction being second order with respect to Pu(IV) and retarded by the Pu(III) product. aesj.netresearchgate.nettandfonline.com The reaction rate increases with increasing acetaldoxime concentration and temperature, and decreases with increasing nitric acid concentration. aesj.net

Neptunium (Np(VI)) Reduction:

Acetaldoxime also effectively reduces Np(VI). researchgate.nettandfonline.com The reaction kinetics show a first-order dependence on both Np(VI) and acetaldoxime concentrations. aesj.nettandfonline.com The mechanism is thought to be similar to that of other Np(VI) reactions with disubstituted hydroxylamines. aesj.net Theoretical studies suggest that the reduction of Np(VI) by acetaldoxime may proceed through an intermediate CH₃CHN˙O radical. researchgate.net

The stoichiometry of the reaction depends on the excess of the oxidant or reductant. aesj.net

In excess oxidant: 2CH₃CHNOH + 8e⁻ + 3H₂O → 2CH₃COOH + N₂O + 8H⁺

In excess reductant: 2CH₃CHNOH - 4e⁻ + H₂O → 2CH₃CHO + N₂O + 4H⁺

| Parameter | Pu(IV) Reduction | Np(VI) Reduction |

| Reductant | Acetaldoxime | Acetaldoxime |

| Rate-Determining Step | Second Pu(IV) reduction | - |

| Mechanism | Hydrogen atom and hydroxyl ligand transfer | Likely involves CH₃CHN˙O radical |

| Activation Energy | 87.7 ± 9.8 kJ/mol acs.org | 62.6 ± 2.6 kJ/mol aesj.net |

| Kinetic Order (Actinide) | 2 aesj.netresearchgate.nettandfonline.com | 1 aesj.nettandfonline.com |

| Kinetic Order (Acetaldoxime) | 1.1 aesj.net | 1 aesj.net |

Theoretical Investigations of Electron and Proton Transfer Pathways in Redox Processes

Theoretical studies, often employing density functional theory, are crucial for understanding the mechanisms of redox reactions. nih.govnih.govresearchgate.netnih.gov These computational methods help to model the complex electron and proton transfer steps that are fundamental to these processes. nih.govusp.br

In the context of actinide reduction by acetaldoxime, theoretical analyses have provided detailed insights:

Spin Density Analysis: This confirms that in the reduction of Pu(IV), the plutonium ion accepts an electron, and the process is characterized as a hydrogen atom transfer. acs.org

Localized Molecular Orbitals (LMOs): LMO analysis reveals the specific bond-breaking and bond-forming events during the reaction. For Pu(IV) reduction, it shows the cleavage of a Pu-OOH bond and the formation of new OOH-H and C-OOH bonds. researchgate.netacs.orgresearchgate.net For the reduction of Np(VI) by carbohydrazide, a related process, LMOs show the breaking of an N-H bond and the formation of an Oyl-H bond. acs.org

Reaction Energetics: Calculations of Gibbs free energy changes and energy barriers confirm the thermodynamic and kinetic feasibility of the proposed reaction pathways. researchgate.netacs.orgacs.org For instance, the first step of Pu(IV) reduction by acetaldoxime has a Gibbs free energy change of -7.98 kcal mol⁻¹ and an energy barrier of 9.76 kcal mol⁻¹, indicating a favorable process. acs.org

These theoretical approaches provide a framework for understanding and predicting the behavior of complex redox systems. nih.govresearchgate.netusp.brdiva-portal.org

Nucleophilic Reactions and Carbon-Nitrogen Bond Formation

Acetaldoxime also participates in nucleophilic reactions, notably acting as a water surrogate in the hydration of nitriles and as a key intermediate in the formation of carbon-nitrogen (C-N) bonds through electrocatalysis.

Anhydrous Hydration of Nitriles to Amides Utilizing Acetaldoxime as a Water Source

A novel and efficient method for the hydration of nitriles to their corresponding amides utilizes acetaldoxime as a source of water under anhydrous conditions. acs.orgorganic-chemistry.orgresearchgate.netnih.govkaist.ac.kr This reaction is typically catalyzed by a rhodium complex, such as Wilkinson's catalyst, or an indium(III) chloride catalyst. acs.orgorganic-chemistry.orgresearchgate.net

This "anhydrous hydration" protocol offers significant advantages, particularly its compatibility with functional groups that are sensitive to acid, base, or water. acs.orgorganic-chemistry.orgnih.gov The reaction proceeds under neutral conditions, allowing for the selective conversion of nitriles to amides without the formation of carboxylic acid byproducts. acs.org A wide range of aromatic and aliphatic nitriles can be successfully hydrated in high yields. organic-chemistry.org

The practical choice of acetaldoxime is due to its commercial availability and the ease of purification of the final amide product. organic-chemistry.org The reaction is typically carried out in toluene (B28343) at elevated temperatures. organic-chemistry.orgresearchgate.net

| Catalyst | Substrate Scope | Conditions | Key Advantage |

| Rh(I) complexes (e.g., Wilkinson's catalyst) | Aromatic and aliphatic nitriles | Toluene, 110°C | Neutral, anhydrous, high functional group tolerance acs.orgorganic-chemistry.org |

| InCl₃ | Nitriles | Toluene, reflux | Effective water surrogate, high yields researchgate.netnih.gov |

Electrocatalytic Carbon-Nitrogen Coupling Involving Carbon Dioxide and Nitrogen Species

The electrochemical co-reduction of carbon dioxide (CO₂) and nitrogen-containing species (like nitrate (B79036) or nitrite) presents a promising route for synthesizing valuable C-N compounds. acs.orgdeakin.edu.aursc.orgoaepublish.com This process often involves multiple proton-coupled electron transfer steps. rsc.org

In the electrocatalytic synthesis of compounds like ethylamine (B1201723) and acetamide (B32628) from CO₂ and nitrogen sources, acetaldoxime has been identified as a crucial intermediate. acs.orgresearchgate.netnsf.govnih.govresearchgate.net The general mechanism involves the separate reduction of CO₂ to acetaldehyde (B116499) and the nitrogen source (e.g., nitrate or nitrite) to hydroxylamine (B1172632). acs.orgresearchgate.netnsf.govnih.gov These two intermediates then undergo a spontaneous condensation reaction to form acetaldoxime. nsf.govresearchgate.net

Formation of Ethylamine: On an oxide-derived copper nanoparticle catalyst, CO₂ and nitrate (NO₃⁻) can be co-reduced to ethylamine in a 20-electron, 21-proton cascade reaction. nsf.govresearchgate.net Acetaldoxime is formed as the key C-N coupling intermediate, which is then further reduced to ethylamine. nsf.govresearchgate.netresearchgate.netresearchgate.net

Formation of Acetamide: Similarly, the electrochemical conversion of CO₂ and nitrite (B80452) (NO₂⁻) to acetamide over copper catalysts proceeds through an acetaldoxime intermediate. researchgate.netnih.gov In this case, the acetaldoxime formed from acetaldehyde and hydroxylamine is dehydrated to acetonitrile (B52724), which is subsequently hydrolyzed to acetamide under the alkaline conditions of the reaction. researchgate.netnih.gov

This strategy of forming a key aldoxime intermediate opens up new pathways for the electrosynthesis of more complex and valuable organonitrogen compounds from simple, abundant precursors. acs.orgunl.pt

| Desired Product | Carbon Source | Nitrogen Source | Catalyst | Key Intermediate | Subsequent Steps |

| Ethylamine | CO₂ | NO₃⁻ | Oxide-derived Cu nanoparticles | Acetaldoxime | Reduction of acetaldoxime nsf.govresearchgate.net |

| Acetamide | CO₂ | NO₂⁻ | Cu nanoparticles | Acetaldoxime | Dehydration to acetonitrile, then hydrolysis researchgate.netnih.gov |

Subsequent Transformations to Amines and Amides

Acetaldoxime serves as a versatile precursor for the synthesis of primary amines and amides through distinct mechanistic routes. The formation of ethylamine from acetaldoxime is accomplished via reduction reactions. brainly.inaskfilo.com Several reducing agents are effective for this transformation. Common methods include the use of lithium aluminum hydride (LiAlH₄), hydrogen gas with a nickel catalyst (H₂/Ni), or sodium in absolute alcohol (Na/C₂H₅OH). brainly.inzigya.com The fundamental mechanism involves the reduction of the carbon-nitrogen double bond (C=N) of the oxime to a carbon-nitrogen single bond, yielding the corresponding primary amine, ethylamine. brainly.in In a notable application, the electrochemical co-reduction of carbon dioxide (CO₂) and nitrate (NO₃⁻) can produce ethylamine, where acetaldoxime is formed as a key intermediate from acetaldehyde and hydroxylamine, and is subsequently reduced to the final amine product. researchgate.net

The transformation to amides involves acetaldoxime participating in hydration reactions, often acting as a water surrogate. organic-chemistry.orgresearchgate.net In rhodium-catalyzed systems, acetaldoxime can facilitate the conversion of nitriles to amides. orgsyn.orgnii.ac.jp This process is proposed to occur without the direct use of water; instead, the oxygen and hydrogen atoms from the oxime are transferred to the nitrile. orgsyn.org A proposed catalytic cycle for palladium-catalyzed transfer hydration involves the addition of the aldoxime to a nitrile activated by the catalyst, followed by N-O bond cleavage to yield the amide and acetonitrile as a byproduct. nii.ac.jp Various catalysts have been employed for these types of transfer hydration reactions using acetaldoxime. nii.ac.jp Furthermore, acetamide can be electrosynthesized from CO₂ and nitrite over copper catalysts. researchgate.net In this complex cascade, acetaldehyde and hydroxylamine are identified as key intermediates that first form acetaldoxime. researchgate.net The acetaldoxime then dehydrates to acetonitrile, which is subsequently hydrolyzed to acetamide under the alkaline reaction conditions. researchgate.net

Table 1: Reagents for Acetaldoxime Transformation

| Transformation Product | Reagent/Catalyst System | Reaction Type |

|---|---|---|

| Ethylamine | Lithium aluminum hydride (LiAlH₄) | Reduction |

| Ethylamine | Hydrogen / Nickel (H₂/Ni) | Reduction |

| Ethylamine | Sodium / Absolute Alcohol (Na/C₂H₅OH) | Reduction |

| Amides (from nitriles) | Wilkinson's catalyst [RhCl(PPh₃)₃] | Transfer Hydration |

| Amides (from nitriles) | Palladium(II) acetate (B1210297) [Pd(OAc)₂] | Transfer Hydration |

| Ureas (from cyanamides) | Copper(II) oxide (CuO) nanoparticles | Transfer Hydration |

| Amides (from nitriles) | Indium(III) chloride (InCl₃) | Transfer Hydration |

| Acetamide (from CO₂ + NO₂⁻) | Copper (Cu) catalyst | Electrosynthesis via Acetaldoxime intermediate |

Rearrangement Reactions and Derivative Formation (e.g., Acetamide)

The conversion of acetaldoxime to its structural isomer, acetamide, is a classic example of a rearrangement reaction. cymitquimica.comniir.orgwikipedia.org This transformation is specifically known as the Beckmann rearrangement, a well-documented reaction of oximes that converts them into amides. google.comwikipedia.org The reaction can be effectively catalyzed by heating acetaldoxime in a solvent like xylene in the presence of nickel(II) acetate or silica (B1680970) gel. wikipedia.org

The general mechanism of the acid-catalyzed Beckmann rearrangement involves the protonation of the oxime's hydroxyl group to form a better leaving group (H₂O). masterorganicchemistry.com This is followed by a concerted step where the alkyl group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, displacing the water molecule. wikipedia.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water, and subsequent deprotonation and tautomerization yield the final amide product. masterorganicchemistry.com

For aldoximes like acetaldoxime, the mechanism of the Beckmann rearrangement catalyzed by transition metal salts has been proposed to be a dehydration-hydration sequence. researchgate.net In this pathway, the aldoxime is first converted into the corresponding nitrile (acetonitrile). researchgate.net The metal complex then catalyzes the subsequent hydration of the nitrile to form the amide (acetamide). researchgate.net Another approach involves using a reaction accelerator system consisting of an alkylating agent and an N,N-disubstituted formamide (B127407) to facilitate the rearrangement at lower temperatures. google.com

Table 2: Catalysts and Conditions for Acetaldoxime Rearrangement to Acetamide

| Catalyst/Reagent | Conditions | Proposed Mechanism Type |

|---|---|---|

| Nickel(II) acetate | Heating in xylene | Catalytic Rearrangement |

| Silica gel | Heating in xylene | Catalytic Rearrangement |

| Acid (e.g., H₂SO₄) | Acidic conditions | Classic Beckmann Rearrangement |

| Transition Metal Salts (e.g., Pd, Ni acetylacetonates) | - | Dehydration-Hydration |

| Alkylating agent + N,N-disubstituted formamide | 20° to 150° C | Accelerated Rearrangement |

Photochemical and Thermal Transformation Pathways

Acetaldoxime exhibits reactivity under both thermal and photochemical conditions, primarily involving isomeric transformations. The molecule exists as two geometric isomers, syn (Z) and anti (E), which can interconvert. Experimental studies using FTIR spectroscopy combined with matrix isolation in low-temperature argon have investigated these isomers. researchgate.net It has been noted that for solid acetaldoxime, the syn-anti conversion can occur even at temperatures below 273 K, which is significant given the high-energy barrier predicted for the isolated monomer. researchgate.net

Photochemical pathways also play a crucial role in the transformation of oximes. The photochemical Beckmann rearrangement has been described, where irradiation can induce the rearrangement to amides. cdnsciencepub.com A primary photochemical process for oximes upon direct irradiation is syn-anti (or Z/E) isomerization. cdnsciencepub.com Studies on benzaldoxime, a related aldoxime, indicate that direct irradiation leads to an equilibrium between the isomers, suggesting this isomerization likely proceeds via a triplet energy state. cdnsciencepub.com This photoisomerization is considered a major route for energy degradation after light absorption. cdnsciencepub.com The general reactivity of the oxime functional group under photochemical conditions is also demonstrated in other transformations, such as the visible-light-mediated O-H insertion into aryldiazoacetates and photochemical 1,3-boronate rearrangements, highlighting the potential for light-induced reactions involving the oxime moiety. sioc.ac.cnresearchgate.net

Table 3: Summary of Thermal and Photochemical Transformations

| Condition | Transformation | Observation/Mechanism |

|---|---|---|

| Thermal (Solid state, <273 K) | Syn-anti (Z/E) isomerization | Observed despite a high predicted energy barrier for the monomer. researchgate.net |

| Photochemical (Direct irradiation) | Syn-anti (Z/E) isomerization | A primary process for energy degradation, likely proceeding via a triplet state. cdnsciencepub.com |

| Photochemical | Beckmann Rearrangement | Irradiation can induce rearrangement to amides, sometimes involving sensitizers. cdnsciencepub.com |

Applications of Acetaldoxime in Complex Organic Synthesis

Precursor for Agrochemical Active Molecules

Acetaldoxime is a fundamental building block in the agrochemical industry, primarily utilized in the synthesis of potent and selective crop protection agents. marketresearchintellect.comontosight.ai The growing global population and the subsequent demand for increased food production have underscored the importance of efficient and environmentally conscious agricultural practices. marketresearchintellect.com Acetaldoxime-derived compounds are instrumental in achieving this balance by providing effective pest and weed control. marketresearchintellect.com

A primary application of acetaldoxime is in the production of carbamate (B1207046) insecticides, most notably Methomyl (B1676398) and Thiodicarb. niir.orgentrepreneurindia.counilongindustry.comhaihangchem.comchemicalbook.comniir.org These broad-spectrum insecticides are effective against a wide range of pests that can devastate crops. google.compatsnap.com

The synthesis of Methomyl involves the conversion of acetaldoxime to methylthioacetaldoxime, also known as methomyl oxime. nih.govgoogle.com This is typically achieved through a two-step process involving the chlorination of acetaldoxime to yield acethydroxamoyl chloride, followed by thioesterification with methyl mercaptan. google.com The resulting methomyl oxime is then reacted with methyl isocyanate to produce Methomyl. google.com

Similarly, Thiodicarb synthesis also utilizes acetaldoxime as a key starting material. unilongindustry.comhaihangchem.comchemicalbook.comniir.org The demand for these effective pesticides directly correlates with the industrial demand for acetaldoxime. chemicalbook.comgoogle.compatsnap.com

Table 1: Key Pesticides Synthesized from Acetaldoxime

| Pesticide | Chemical Class | Key Intermediate from Acetaldoxime |

| Methomyl | Carbamate | Methylthioacetaldoxime (Methomyl oxime) |

| Thiodicarb | Carbamate | Acetaldoxime-derived intermediate |

This table highlights the significant role of acetaldoxime in the production of major commercial pesticides.

Beyond its established use in the synthesis of Methomyl and Thiodicarb, acetaldoxime serves as a precursor in the development of new and innovative crop protection agents. niir.org The continuous evolution of pests and the need for more sustainable agricultural solutions drive the research and development of next-generation pesticides. syngenta.com Acetaldoxime's chemical reactivity makes it a valuable scaffold for creating novel active molecules with improved efficacy and environmental profiles. chemicalbook.in Research in this area focuses on leveraging the oxime functionality to introduce diverse chemical moieties, leading to the discovery of compounds with unique modes of action. researchgate.netetsu.edudntb.gov.ua

Synthesis of Selective Herbicides and Pesticide Intermediates (e.g., Methomyl, Thiodicarb)

Intermediate in Pharmaceutical and Fine Chemical Synthesis

The utility of acetaldoxime extends into the pharmaceutical and fine chemical sectors, where it functions as a versatile intermediate in the synthesis of complex organic molecules. ontosight.ainiir.orgentrepreneurindia.coniir.orgmarketresearchintellect.com Its ability to participate in various cyclization and alkylation reactions makes it a valuable tool for synthetic chemists. niir.orgentrepreneurindia.coniir.org

Acetaldoxime is a key precursor for the synthesis of various heterocyclic compounds, including spiroisoxazolines. niir.orgentrepreneurindia.coniir.orgchemicalbook.com The synthesis involves the chlorination of acetaldoxime with reagents like N-chlorosuccinimide to form acetohydroxamic acid chloride. wikipedia.org This intermediate, upon treatment with a base such as triethylamine, undergoes dehydrochlorination to generate acetonitrile (B52724) N-oxide in situ. wikipedia.org This highly reactive 1,3-dipole can then participate in 1,3-dipolar cycloaddition reactions with alkenes to yield isoxazolines. wikipedia.org This methodology is particularly useful for constructing complex molecular architectures, such as the conversion of a 6-ethylideneolivanic acid derivative into its corresponding spiroisoxazoline. wikipedia.orgwikiwand.com The formation of other heterocyclic structures is also an active area of research. labmix24.comnih.govresearchgate.net

Acetaldoxime can be selectively alkylated to produce (Z)-oxime derivatives. niir.orgentrepreneurindia.coniir.org This is achieved by deprotonating acetaldoxime with a strong base, such as n-butyllithium, at low temperatures (-78 °C) to form a dianion. wikipedia.org This dianion then readily reacts with alkylating agents like benzyl (B1604629) bromide or 1-iodopropane (B42940) to yield α-alkylated (Z)-oximes in high yields. wikipedia.orgwikiwand.com It is crucial to maintain a low temperature during this process to prevent the formation of nitrile byproducts. wikipedia.org This method provides a regioselective route to (Z)-oxime ethers, which are valuable intermediates in organic synthesis. wikipedia.orgwikiwand.com

Formation of Spiroisoxazolines and Other Heterocyclic Compounds

Role in Amide and Nitrile Chemistry

Acetaldoxime plays a significant role in the interconversion of nitriles and amides, two fundamental functional groups in organic chemistry.

The vapor-phase dehydration of acetaldoxime over solid catalysts such as ZrO2, Al2O3, and SiO2 provides an efficient route to acetonitrile. rsc.org This reaction is exothermic, and under adiabatic conditions, can proceed without external heating, offering a green and efficient method for nitrile synthesis. rsc.org

Conversely, acetaldoxime can act as a water surrogate for the hydration of nitriles to amides. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org In the presence of a rhodium catalyst, such as Wilkinson's catalyst, acetaldoxime facilitates the conversion of a wide range of nitriles to their corresponding amides under neutral and anhydrous conditions. organic-chemistry.orgorganic-chemistry.org This method is particularly valuable as it tolerates sensitive functional groups that would be compromised under traditional acidic or basic hydrolysis conditions. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the direct transfer of the oxygen and hydrogen atoms from the oxime to the nitrile. orgsyn.org This transformation has been successfully applied in the synthesis of complex molecules, including diterpenoid alkaloids. nii.ac.jp Other metal catalysts, including those based on palladium, indium, molybdenum, and copper, have also been shown to effectively mediate this transfer hydration reaction. nii.ac.jptandfonline.com

Exploration in Polymer Chemistry

Acetaldoxime (C₂H₅NO) serves multifaceted roles in the realm of polymer chemistry, extending beyond its use as a simple chemical intermediate. Its utility has been explored in controlling polymer structures, modifying material properties, and in the synthesis of specialized inorganic materials. Research has highlighted its function as both a polymerization modifier and a crucial component in advanced material synthesis.

Table 1: Functions of Acetaldoxime in Polymerization Processes

| Role | Function | Outcome | Reference |

|---|---|---|---|

| Chain Transfer Agent | Controls polymer molecular weight | Modifies polymer structure | guidechem.com |

| Crosslinking Agent | Forms crosslinks between polymer chains | Improves mechanical properties | guidechem.com |

A significant area of exploration is the use of acetaldoxime in the sol-gel processing of inorganic materials, which can be considered a form of inorganic polymerization. Research has demonstrated that using acetaldoxime to modify titanium alkoxides results in mesoporous titania with superior properties. researchgate.net In these syntheses, acetaldoxime acts as a chemical modifier for the titanium precursor. When used in conjunction with a non-ionic surfactant as a pore-forming agent, it facilitates the creation of anatase (a mineral form of titanium dioxide) with high surface area and controlled pore diameters. researchgate.net The concomitant use of both acetaldoxime and a surfactant was found to be more effective than using either agent alone. researchgate.net

Table 2: Research Findings on Acetaldoxime in Mesoporous Titania Synthesis

| Precursor | Modifying Agent | Surfactant (Template) | Key Finding | Resulting Material Properties | Reference |

|---|---|---|---|---|---|

| Titanium Alkoxide | Acetaldoxime (AO) | Pluronic F127 | Concomitant use of AO and surfactant yields materials with superior properties compared to using either alone. | Phase-pure anatase, high specific surface area, controlled pore diameters. | researchgate.net |

Further studies have also investigated the behavior of acetaldoxime under various reaction conditions relevant to polymerization. For instance, during the oxidative deoximination of various oximes, it was observed that in the presence of acrylonitrile, a common monomer, no polymerization occurred under the specific experimental conditions. researchgate.net This finding contributes to a more complete understanding of acetaldoxime's reactivity in the presence of vinyl monomers. While some sources note that acetaldoxime is involved in the production of certain polymers and resins, detailed mechanisms for its role as a direct monomer are not extensively documented in the provided research. ontosight.ai The potential for certain oximes to undergo explosive polymerization when heated is a known hazard, but this is distinct from controlled synthesis applications. nih.gov

Computational and Theoretical Chemical Studies of Acetaldoxime

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations have been instrumental in elucidating the structural properties of acetaldoxime. These computational methods provide detailed insights into the geometries, relative stabilities, and electronic characteristics of its different isomeric forms.

Acetaldoxime exists as two geometric isomers, E (anti) and Z (syn), which can be further classified by the orientation around the C-C and N-O single bonds. researchgate.net Theoretical studies employing both ab initio and Density Functional Theory (DFT) methods have been crucial in understanding the conformational preferences and relative energies of these isomers.

Ab initio calculations at the Møller-Plesset perturbation theory (MP2) level, specifically MP2/6-311++G**, and DFT calculations using the B3LYP functional with the same basis set, have been employed to investigate the molecular structures and vibrational spectra of the Z and E acetaldoxime monomers. researchgate.netresearchgate.net These studies have shown that the energy difference between the E and Z isomers is small, with the E form generally being slightly more stable. rsc.org For instance, at the DFT(B3LYP)/6-31G* and MP2/6-31G* levels, the E form is predicted to be lower in energy.

The central C=N double bond in acetaldoxime constrains the O, N, C, C, and the imino H atoms to a planar arrangement, resulting in all isomers having C_s symmetry. The specific structures are often described by the dihedral angles HCCN, CC=NO, and C=NOH. The global minimum energy structure corresponds to the cEt conformation, with the tZt form being only 2.6 kJ mol⁻¹ higher in energy. researchgate.net

| Method | Basis Set | Isomer | Relative Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| MP2 | 6-311++G | E | 0.00 | researchgate.net |

| MP2 | 6-311++G | Z | 0.92 | researchgate.net |

| DFT (B3LYP) | 6-311++G | E | 0.00 | researchgate.net |

| DFT (B3LYP) | 6-311++G | Z | 2.05 | researchgate.net |

| RHF | DZ | E | Lower than Z | |

| DFT(B3LYP) | 6-31G* | E | Lower than Z |

Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and reactivity of acetaldoxime. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to interpreting its chemical behavior.

Studies have utilized techniques like Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analyses to investigate charge transfer and hyperconjugative interactions within the molecule. researchgate.net The Mulliken population analysis has also been performed to assess the stability of bonds in oxime molecules. capes.gov.br An analysis based on absolutely localized molecular orbitals (ALMO) can be used to understand the effects of substituent groups on the frontier orbitals. rsc.org

The electronic structure of acetaldoxime is influenced by the presence of lone pair electrons on the nitrogen and oxygen atoms. capes.gov.br These lone pairs play a significant role in determining the molecule's conformational stability and chemical hardness. capes.gov.br

Ab Initio and Density Functional Theory (DFT) Studies on Isomers

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions involving acetaldoxime. nih.govresearchgate.netnrel.gov These models can predict reaction pathways, activation energies, and the feasibility of different chemical transformations.

The kinetics of the reaction between acetaldoxime and nitrous acid (HNO₂) have been studied spectrophotometrically. osti.gov The reaction rate was found to increase with higher concentrations of acetaldoxime and nitrous acid, as well as with increasing temperature. osti.gov This suggests that acetaldoxime can act as an effective scavenger for nitrous acid. osti.gov

Theoretical calculations have been performed to determine the energy barriers for E/Z isomerization. rsc.org These studies indicate that the inversion mechanism at the nitrogen atom has a lower activation energy than the rotation around the C=N double bond. rsc.org For example, at the STO-3G level of theory, the inversion and rotation barriers were calculated to be 256.5 and 413.4 kJ mol⁻¹, respectively. rsc.org More advanced calculations at the MP2/6-311++G** level have also been undertaken to refine these barrier heights. rsc.org

| Method | Basis Set | Mechanism | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| STO-3G | N/A | Inversion | 256.5 | rsc.org |

| STO-3G | N/A | Rotation | 413.4 | rsc.org |

Intermolecular Interactions and Complexation Studies (e.g., with Nitrogen)

The intermolecular interactions of acetaldoxime with other molecules are crucial for understanding its behavior in different environments. physchemres.org Computational studies have been employed to investigate the formation and stability of complexes between acetaldoxime and other species, such as nitrogen.

The complexation of both Z- and E-acetaldoxime with dinitrogen (N₂) has been studied using FTIR matrix isolation spectroscopy and ab initio MP2/6-311++G(2d,2p) calculations. researchgate.net The calculations revealed the stability of seven different structures for the 1:1 acetaldoxime···N₂ complexes. researchgate.net The most stable of these structures involves the nitrogen molecule being attached to the hydroxyl (OH) group of the oxime. researchgate.net The stability of these complexes follows the energetic order: E (formaldoxime···N₂) < E (E-acetaldoxime···N₂) < E (Z-acetaldoxime···N₂). researchgate.net

Regiochemistry of Metalated Acetaldoxime Species (e.g., Dimetalated Oximes, Lithium Ion Pairs)

The regiochemistry of reactions involving metalated acetaldoxime is a key aspect of its synthetic utility. Computational studies have provided significant insights into the structure and reactivity of these species.

Ab initio methods have been used to explore the potential energy surfaces of acetaldoxime carbanions and their ion pairs with lithium and sodium cations. researchgate.net These studies help to model and understand the regiochemistry of metalated oxime ethers. researchgate.net Planar structures of the carbanions formed by deprotonating acetaldoxime have been identified as minima on the potential energy surface. researchgate.net

The structures of solvent-free and solvated dimeric lithium ion pairs of isomeric acetaldoxime carbanions have been investigated as models for lithiated oxime ethers. researchgate.net Furthermore, the potential energy surfaces of dilithioacetaldoxime and its sodium analogue have been explored at the ab initio level, with several stationary points being located using a modified 3-21+G basis set. researchgate.net Ab initio studies on dimetalated oximes have highlighted the importance of triple ions in the isomeric lithium and sodium ion pairs of the acetaldoxime dianion. ch8.fm

Acetaldoxime in Biological and Plant Metabolic Pathways

Biosynthesis of Plant Hormones (Auxins)

Aldoximes, specifically indole-3-acetaldoxime (IAOx) and phenylacetaldoxime (PAOx), are recognized precursors for the two major natural auxins: indole-3-acetic acid (IAA) and phenylacetic acid (PAA), respectively. oup.comoup.com This biosynthetic route represents a significant pathway for auxin production, particularly in certain plant families and under specific conditions. mdpi.comnih.gov

Indole-3-acetaldoxime (IAOx) is a well-established intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). nih.gov In the model plant Arabidopsis thaliana, IAOx is synthesized from tryptophan by the cytochrome P450 enzymes CYP79B2 and CYP79B3. pnas.orgnih.govpnas.org Genetic studies have shown that mutants lacking these enzymes are deficient in IAOx production. researchgate.net

The conversion of IAOx to IAA is a species-specific pathway and is not considered a universal route for IAA biosynthesis in all plants. researchgate.net For instance, IAOx has not been detected in plants like rice, maize, and tobacco, which lack clear CYP79B orthologues. researchgate.net In Arabidopsis, the pathway from IAOx to IAA is believed to involve two likely intermediates: indole-3-acetonitrile (B3204565) (IAN) and indole-3-acetamide (B105759) (IAM). nih.govresearchgate.net Feeding studies using labeled IAOx in cyp79b2 cyp79b3 mutant plants demonstrated efficient incorporation of the label into IAN, IAM, and ultimately IAA. researchgate.net This established a direct metabolic link from IAOx to IAA through these intermediates. nih.gov

IAOx stands at a crucial metabolic branch point, as it is also a precursor for indole (B1671886) glucosinolates and the phytoalexin camalexin. pnas.orgnih.gov The flux of IAOx towards either IAA or defense compounds is tightly regulated. For example, mutations in enzymes of the glucosinolate pathway, such as SUR1 and SUR2, lead to an accumulation of IAOx which is then shunted towards IAA production, resulting in a high-auxin phenotype. pnas.orgnih.gov

Phenylacetic acid (PAA) is another natural auxin, and one of its biosynthetic routes involves phenylacetaldoxime (PAOx) as an intermediate. mdpi.comnih.gov This pathway has been identified in both Brassicales, such as Arabidopsis, and in monocots like maize and sorghum. mdpi.comnih.gov The initial step is the conversion of the amino acid phenylalanine to PAOx, a reaction catalyzed by cytochrome P450 enzymes like CYP79A2 in Arabidopsis and SbCYP79A61 in sorghum. oup.comoup.comresearchgate.net

Studies have shown that overproducing PAOx in Arabidopsis leads to increased PAA levels and auxin-related growth changes, such as elongated hypocotyls. mdpi.comnih.gov Importantly, research using glucosinolate-deficient Arabidopsis mutants and feeding assays in maize confirmed that PAOx can be converted directly to PAA without first being incorporated into glucosinolates. nih.gov This indicates the existence of a glucosinolate-independent aldoxime-to-auxin pathway that may be more widespread in the plant kingdom than previously thought. mdpi.comnih.gov

Recent research has identified benzyl (B1604629) cyanide as a key intermediate in the conversion of PAOx to PAA in both sorghum and maize. oup.commdpi.comnih.gov Feeding experiments with labeled PAOx led to the production of labeled PAA, and the application of benzyl cyanide also increased PAA levels, supporting its role in this metabolic sequence. mdpi.compnas.org

| Precursor Aldoxime | Resulting Auxin | Key Enzymes | Plant Examples | Intermediate(s) |

| Indole-3-acetaldoxime (IAOx) | Indole-3-acetic acid (IAA) | CYP79B2, CYP79B3 | Arabidopsis thaliana | Indole-3-acetonitrile (IAN), Indole-3-acetamide (IAM) |

| Phenylacetaldoxime (PAOx) | Phenylacetic acid (PAA) | CYP79A2, SbCYP79A61, ZmCYP79A61 | Arabidopsis, Maize, Sorghum | Benzyl cyanide |

Indole-3-acetaldoxime (IAOx) as an Indole-3-acetic acid (IAA) Precursor

Role in Glucosinolate Metabolism and Plant Defense Mechanisms

Aldoximes are foundational molecules in the biosynthesis of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of plants in the Brassicales order. ontosight.aifrontiersin.org These compounds play a crucial role in plant defense against herbivores and pathogens. nih.govfrontiersin.org The specific type of glucosinolate produced—aliphatic, indole, or aromatic—depends on the precursor amino acid. frontiersin.org

Indole-3-acetaldoxime (IAOx), derived from tryptophan, is the precursor to indole glucosinolates. ontosight.ainih.gov Phenylacetaldoxime (PAOx), derived from phenylalanine, is the precursor for benzylglucosinolate. wur.nl The metabolic step committing aldoximes to the glucosinolate pathway involves their conversion to a thiohydroximate adduct. In Arabidopsis, this reaction is catalyzed by cytochrome P450 enzymes of the CYP83 family. nih.gov Specifically, CYP83B1 metabolizes IAOx with high affinity, channeling it into indole glucosinolate synthesis. nih.govnih.gov This enzyme represents a critical regulatory point, balancing the metabolic flux of IAOx between auxin (IAA) and indole glucosinolate production. nih.gov CYP83A1, in contrast, primarily metabolizes aldoximes derived from other amino acids to form different classes of glucosinolates. nih.gov

Beyond being precursors, aldoximes themselves can function directly in plant defense. nih.govoup.com Various plant species emit volatile aldoximes in response to herbivory. researchgate.netnih.gov Studies have shown that the semi-volatile phenylacetaldoxime can negatively impact the survival and growth of insect larvae. nih.gov To manage potential autotoxicity, plants can store aldoximes in a stable, inactive form. For instance, some plants accumulate phenylacetaldoxime glucoside (PAOx-Glc) in response to leaf damage, which can be rapidly activated upon subsequent herbivore attack. oup.com This demonstrates a dual role for aldoximes: as intermediates for complex defense compounds and as direct chemical defenses. nih.govoup.com

Enzymatic Transformations Involving Aldoxime Intermediates

The metabolic fate of aldoximes is dictated by a series of specific enzymatic transformations, primarily involving several families of cytochrome P450 (CYP) enzymes. nih.gov These enzymes catalyze the key steps of aldoxime synthesis and their subsequent conversion into various bioactive compounds.

The biosynthesis of aldoximes from amino acids is the initial, rate-limiting step, catalyzed by enzymes from the CYP79 family. oup.comresearchgate.net For example, CYP79B2 and CYP79B3 in Arabidopsis convert tryptophan to IAOx, while CYP79A2 converts phenylalanine to PAOx. pnas.orgoup.comontosight.ai Homologous CYP79 enzymes are found across the plant kingdom and are also responsible for producing aldoxime precursors for cyanogenic glycosides. oup.comnih.gov

Once formed, aldoximes can be directed into the glucosinolate pathway by CYP83 enzymes. nih.gov CYP83B1 specifically channels IAOx toward indole glucosinolate synthesis, while CYP83A1 acts on other aldoximes. nih.govnih.gov These enzymes convert the aldoxime into an aci-nitro compound, which then reacts with a thiol donor to form a thiohydroximate, the committed precursor for glucosinolates. nih.gov

Another major transformation is the conversion of aldoximes to nitriles, which can be a step in auxin biosynthesis or the formation of volatile defense compounds. oup.comresearchgate.net This dehydration reaction can be catalyzed by enzymes of the CYP71 family. researchgate.netnih.gov For example, CYP71 enzymes are known to convert aldoximes into nitriles. researchgate.net In some microorganisms, a distinct aldoxime-nitrile pathway exists, involving aldoxime dehydratases and nitrilases, which can metabolize plant-derived aldoximes. nih.govresearchgate.net While aldoxime dehydratases have not been identified in plants, plant nitrilases can hydrolyze nitriles (like IAN) to produce the corresponding carboxylic acid (IAA), completing a step in the auxin biosynthesis pathway. nih.govnih.gov

| Enzyme Family | Function | Substrate(s) | Product(s) | Metabolic Pathway |

| CYP79 | Aldoxime Synthesis | Amino Acids (e.g., Tryptophan, Phenylalanine) | Aldoximes (e.g., IAOx, PAOx) | Auxin Biosynthesis, Glucosinolate Metabolism, Defense |

| CYP83 | Thiohydroximate Formation | Aldoximes (e.g., IAOx) | Aci-nitro compounds, Thiohydroximates | Glucosinolate Metabolism |

| CYP71 | Nitrile Formation | Aldoximes | Nitriles (e.g., Benzyl nitrile) | Auxin Biosynthesis, Volatile Defense Compounds |

| Nitrilase | Nitrile Hydrolysis | Nitriles (e.g., IAN) | Carboxylic Acids (e.g., IAA) | Auxin Biosynthesis |

Advanced Analytical and Spectroscopic Characterization Techniques for Acetaldoxime and Its Derivatives

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the vibrational modes of acetaldoxime, offering insights into its molecular structure and the differentiation of its E and Z isomers. rsc.org Experimental studies, often combined with theoretical calculations, have enabled the unequivocal identification and spectroscopic characterization of both isomeric forms. rsc.org

Matrix isolation FTIR spectroscopy, a technique where molecules are trapped in an inert gas matrix at low temperatures, has been particularly instrumental in studying the individual isomers of acetaldoxime. rsc.orgrsc.org This method allows for the separation and detailed analysis of the vibrational spectra of the E and Z forms, which can be challenging in condensed phases or the gaseous state due to potential interconversion. rsc.org The ratio of the E and Z isomers in the matrix can be influenced by the sample preparation method, allowing for the isolation of spectra for each form. rsc.org

Key vibrational modes for acetaldoxime include the O-H stretching, C=N stretching, and N-O stretching vibrations. In one study, the IR spectrum of acetaldoxime showed two distinct bands for the O-H stretching vibration, separated by 6.6 cm⁻¹, which was attributed to the coexistence of the E and Z isomers. Another investigation identified the C=N bond stretching vibration absorption peak at approximately 1670 cm⁻¹ and the N-O bond absorption peak at 985 cm⁻¹. researchgate.net

The assignment of these vibrational frequencies is often supported by computational methods, such as Density Functional Theory (DFT) and ab initio calculations, which provide theoretical spectra for comparison with experimental data. rsc.org These combined experimental and theoretical approaches have allowed for a detailed assignment of the vibrational spectra of both the E and Z isomers of acetaldoxime.

Table 1: Selected Experimental Vibrational Frequencies for Acetaldoxime

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (E and Z isomers) | Two bands separated by 6.6 cm⁻¹ | |

| C=N Stretch | ~1670 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including the assignment of syn and anti (or E and Z) isomers of acetaldoxime. acs.orgslideshare.netlibretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the differentiation of isomers based on chemical shifts and coupling constants. core.ac.ukmagritek.comnih.gov

The kinetics of the conversion of the Z isomer to an equilibrium mixture containing the E form has been monitored using NMR spectroscopy. rsc.org In solution, an equilibrium is often established between the E and Z forms. researchgate.net The assignment of the stereochemistry of oxime isomers can be accomplished using ¹H NMR. mdpi.com For instance, in a study of ketoxime derivatives, the E/Z ratio was calculated by GLC, and the stereochemistry was unequivocally assigned by ¹H-NMR. mdpi.com

In the ¹H NMR spectrum of a mixture of acetaldoxime isomers in CDCl₃, distinct signals are observed for the protons of each isomer. chemicalbook.com For example, the quartet for the CH proton and the doublet for the CH₃ group will have different chemical shifts for the syn and anti forms. The hydroxyl proton (OH) also exhibits different chemical shifts for the two isomers. chemicalbook.com

Theoretical calculations of NMR chemical shifts can be used in conjunction with experimental data to aid in the structural assignment. semanticscholar.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can simulate ¹³C and ¹H NMR spectra, and the calculated chemical shifts can be compared with experimental values. naturalspublishing.com

Table 2: Representative ¹H NMR Chemical Shift Data for Acetaldoxime Isomers in CDCl₃

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Isomer 1 | OH | ~9.0 | Singlet |

| CH | ~7.46 | Quartet | |

| CH₃ | ~1.89 | Doublet | |

| Isomer 2 | OH | Not specified | Not specified |

| CH | ~6.84 | Quartet | |

| CH₃ | ~1.87 | Doublet |

Data adapted from a representative spectrum. chemicalbook.com Actual values may vary based on experimental conditions.

Mass Spectrometry for Identification and Mechanistic Studies

Mass spectrometry is a crucial analytical technique for the identification of acetaldoxime and for studying its fragmentation pathways, which can provide valuable structural information. nist.govchemguide.co.uk Electron ionization (EI) is a common method used to generate a mass spectrum, where the molecule is ionized and subsequently fragments in a characteristic pattern. libretexts.orgresearchgate.net

The mass spectrum of acetaldoxime shows a molecular ion peak (M⁺) at m/z 59, corresponding to its molecular weight. chemicalbook.comnist.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for oximes can include the loss of small neutral molecules. researchgate.netmcmaster.ca For acetaldoxime, potential fragmentations could involve the loss of an OH radical, water, or other small fragments.

In addition to EI, other ionization techniques can be employed. Chemical ionization (CI) is a softer ionization method that can provide a more prominent molecular ion peak, which is useful for molecular weight determination. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to deduce the elemental composition of the parent molecule and its fragments. protocols.io

Mass spectrometry is also used in mechanistic studies. For example, it can be coupled with other techniques to identify reactive aldehydes in biological processes. researchgate.net The fragmentation pathways can be studied in detail using tandem mass spectrometry (MS/MS) and collision-activated dissociation (CAD), providing insights into the structure and stability of the ions. researchgate.net

Table 3: Key Ions in the Electron Ionization Mass Spectrum of Acetaldoxime

| m/z | Relative Intensity (%) | Possible Ion Fragment |

|---|---|---|

| 59 | 100.0 | [M]⁺ (Molecular Ion) |

| 44 | 50.2 | [M - CH₃]⁺ |

| 41 | 63.8 | [C₂H₃N]⁺ |

| 28 | 29.8 | [CH₂N]⁺ |

Data from a representative mass spectrum. chemicalbook.com Relative intensities can vary.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of acetaldoxime and for the separation of its syn and anti isomers. vwr.comresearchgate.net Gas chromatography (GC) and liquid chromatography (LC) are the primary methods employed for these purposes. acs.orgresearchgate.net

Gas chromatography is widely used for the purity analysis of acetaldoxime. google.comgoogle.comthermofisher.comgoogle.com Commercial acetaldoxime, often a mixture of syn and anti isomers, can be analyzed by GC to determine the percentage of each isomer and the presence of any impurities. nih.gov The separation of the syn and anti isomers of acetaldoxime by GC has been reported, often after derivatization. researchgate.net The elution profiles of the individual isomers can be studied under varying temperature and carrier gas flow velocities. researchgate.net

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another powerful tool for the separation of oxime isomers. researchgate.net Reversed-phase HPLC has been successfully used to separate the tautomers of related oxime derivatives, and this technique is applicable to the separation of acetaldoxime isomers as well. researchgate.net The separation can often be optimized by adjusting the mobile phase composition and pH. researchgate.net

Preparative chromatography can be used to isolate the individual isomers for further characterization. researchgate.net The purity of the separated fractions can then be confirmed by analytical chromatography and other spectroscopic methods.

Table 4: Chromatographic Methods for Acetaldoxime Analysis

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Purity assessment, Isomer ratio analysis | Can determine the weight percentage of acetaldoxime and impurities in a sample. google.comgoogle.com Can be used to analyze the E/Z isomer ratio. mdpi.com | mdpi.comgoogle.comgoogle.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and separation of derivatized isomers | Separation of syn and anti acetaldoxime derivatives. researchgate.net | researchgate.net |

Q & A

Q. How can researchers optimize the synthesis of acetaldoxime for reproducibility in laboratory settings?

- Methodological Answer : To ensure reproducibility, document reaction parameters (temperature, solvent purity, molar ratios) and validate each step using spectroscopic techniques (e.g., NMR, IR). For example, track the oxime formation via the disappearance of the aldehyde peak (~9-10 ppm in H NMR) and the emergence of the oxime proton (~8-9 ppm). Include control experiments to rule out side reactions, such as aldol condensation, by maintaining a pH < 6. Always characterize intermediates and final products with melting point analysis and elemental composition (CHNS/O) .

Q. What analytical techniques are most reliable for distinguishing acetaldoxime from its isomers or derivatives?

- Methodological Answer : Use a combination of IR spectroscopy (to identify the C=N stretch at ~1660 cm) and mass spectrometry (molecular ion peak at m/z 73 for acetaldoxime). For isomers like acetone oxime, employ C NMR: acetaldoxime’s sp-hybridized carbon resonates at ~150 ppm, while acetone oxime’s carbonyl carbon appears at ~205 ppm. Chromatographic methods (HPLC or GC with polar columns) can resolve co-eluting derivatives by retention time differences .

Advanced Research Questions

Q. How can contradictory data on acetaldoxime’s stability under varying pH conditions be systematically resolved?

- Methodological Answer : Design a kinetic study monitoring acetaldoxime degradation via UV-Vis spectroscopy (absorbance at 260 nm for C=N bond cleavage). Use buffered solutions (pH 2–12) and control for temperature (±0.1°C). Apply the Arrhenius equation to model degradation rates and identify pH-dependent reaction pathways (e.g., acid-catalyzed hydrolysis vs. base-induced elimination). Cross-validate results with LC-MS to detect degradation byproducts like acetaldehyde or hydroxylamine .

Q. What experimental strategies are effective in elucidating acetaldoxime’s role as a ligand in coordination chemistry?

- Methodological Answer : Conduct titration experiments with metal salts (e.g., Cu, Fe) while monitoring changes in UV-Vis spectra (ligand-to-metal charge transfer bands) and solution conductivity. Employ X-ray crystallography to determine binding modes (monodentate vs. bidentate) and stability constants via potentiometric titrations. Compare IR spectra pre- and post-complexation to confirm shifts in C=N and N-O stretches, indicative of coordination .

Q. How can computational methods complement experimental studies of acetaldoxime’s reaction mechanisms?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions like nucleophilic addition or tautomerization. Validate computational results against experimental kinetic data. Use molecular dynamics simulations to predict solvent effects on reaction pathways. Tools like Gaussian or ORCA are recommended for reproducibility .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of acetaldoxime?

- Methodological Answer : Re-evaluate experimental conditions from conflicting studies:

- Compare model organisms (e.g., D. magna vs. mammalian cell lines) and exposure durations.

- Standardize toxicity assays (e.g., OECD guidelines) and control for acetaldoxime purity (≥98% by HPLC).

- Use metabolomics (LC-MS/MS) to identify species-specific detoxification pathways. Publish raw datasets and statistical codes for transparency .

Experimental Design Tables

Table 1 : Key Parameters for Acetaldoxime Synthesis Optimization

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 0–5°C (exothermic control) | IR (C=N formation) |

| Solvent | Ethanol/water (3:1 v/v) | H NMR (solvent peaks) |

| pH | 4.5–5.5 | Potentiometric titration |

Table 2 : Stability Study Design for pH-Dependent Degradation

| Condition | Metrics | Instruments |

|---|---|---|

| pH 2.0 (HCl) | Half-life (t) | UV-Vis, LC-MS |

| pH 7.0 (buffer) | Byproduct yield | GC-FID |

| pH 12.0 (NaOH) | Activation energy (E) | Arrhenius plot |

Guidance for Academic Rigor

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including full spectral data and purity documentation .

- Data Archiving : Deposit raw datasets in repositories like Zenodo or Figshare, citing DOIs in publications .

- Conflict Resolution : For disputed mechanisms, propose collaborative studies (e.g., round-robin tests) to harmonize methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.